An In-depth Technical Guide to 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Potential Applications
A Senior Application Scientist's Perspective on a Novel Pyridinone Derivative
Foreword: Unveiling the Potential of a Niche Heterocycle
In the landscape of medicinal chemistry and drug discovery, the pyridinone scaffold stands as a privileged structure, underpinning a multitude of compounds with diverse pharmacological activities.[1][2][3] This guide delves into the chemical intricacies of a specific, yet largely unexplored, derivative: 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one . While direct literature on this exact molecule is sparse, this document serves as a comprehensive technical treatise, extrapolating from the rich chemistry of analogous dihydropyridinones to provide a robust framework for its synthesis, characterization, and prospective applications. For researchers and drug development professionals, this guide offers a foundational understanding and a practical starting point for harnessing the potential of this intriguing compound.
Molecular Architecture and Physicochemical Landscape
The chemical identity of 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one is defined by its unique amalgamation of functional groups and substituents on a dihydropyridin-2-one core.
1.1. Structural Elucidation
The molecule features a six-membered dihydropyridinone ring, a heterocyclic system containing one nitrogen atom. Key substitutions include:
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A bromo group at the 5-position, which is expected to significantly influence the molecule's electronic properties and serve as a handle for further synthetic transformations, such as cross-coupling reactions.[4][5]
-
A methyl group at the 4-position, which can impact the steric environment and potentially the biological activity.
-
A propyl group attached to the nitrogen atom at the 1-position, enhancing the lipophilicity of the compound.
-
A carbonyl group at the 2-position, a characteristic feature of pyridin-2-ones, which can participate in hydrogen bonding.[1][2]
1.2. Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C9H12BrNO | Based on the constituent atoms. |
| Molecular Weight | ~230.10 g/mol | Calculated from the atomic weights of the elements. |
| Appearance | Likely a white to off-white or light yellow solid.[6] | Many substituted pyridinones and their precursors are reported as solids.[5][6] |
| Melting Point | Expected to be in the range of 150-220 °C. | The melting point of 5-bromo-2(1H)-pyridone is 180-183 °C.[7] The N-propyl and 4-methyl groups will influence this value. 5-bromo-4-methyl-1,2-dihydropyridin-2-one has a reported melting point of 198-202 °C.[6] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | The propyl group increases lipophilicity, while the polar pyridinone core may allow for some solubility in polar organic solvents. |
| LogP | Estimated to be between 1.5 and 2.5. | The presence of the bromo and propyl groups contributes to a higher lipophilicity compared to the unsubstituted parent compound. |
Strategic Synthesis: A Proposed Methodological Approach
The synthesis of 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one can be approached through a multi-step sequence, leveraging established methodologies for the construction of substituted dihydropyridinones.[8][9][10][11] The following protocol is a proposed, logical pathway.
2.1. Retrosynthetic Analysis and Strategy
A plausible retrosynthetic pathway involves the construction of the substituted pyridinone ring, followed by N-alkylation. A key intermediate would be 5-bromo-4-methyl-1,2-dihydropyridin-2-one. This intermediate can be synthesized from commercially available starting materials.
2.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-bromo-4-methyl-1,2-dihydropyridin-2-one
This step can be achieved via the diazotization of 2-amino-5-bromo-4-methylpyridine followed by hydrolysis.[6]
-
Materials: 2-amino-5-bromo-4-methylpyridine, sodium nitrite, sulfuric acid, water, 40% sodium hydroxide solution, ethanol.
-
Procedure:
-
Prepare a solution of 2-amino-5-bromo-4-methylpyridine in 20% sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Heat the mixture to reflux for 1 hour to facilitate hydrolysis.
-
Cool the reaction mixture and cautiously basify to pH 10 with a 40% sodium hydroxide solution.
-
Cool the resulting suspension to 5 °C to precipitate the product.
-
Isolate the crude product by filtration.
-
Recrystallize the solid from ethanol to yield pure 5-bromo-4-methyl-1,2-dihydropyridin-2-one.[6]
-
Step 2: N-Alkylation to yield 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one
The final step involves the alkylation of the nitrogen atom of the pyridinone ring with a propyl halide.
-
Materials: 5-bromo-4-methyl-1,2-dihydropyridin-2-one, 1-bromopropane (or 1-iodopropane), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a solution of 5-bromo-4-methyl-1,2-dihydropyridin-2-one in the chosen solvent, add the base.
-
Stir the mixture at room temperature for a short period to deprotonate the pyridinone nitrogen.
-
Add 1-bromopropane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2.3. Workflow Visualization
Figure 1: Proposed synthetic workflow.
Comprehensive Characterization: A Multi-technique Approach
Thorough characterization is paramount to confirm the identity and purity of the synthesized 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one. A combination of spectroscopic and analytical techniques should be employed.
3.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the three sets of protons of the N-propyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, including the carbonyl carbon, the carbons of the pyridinone ring, the methyl carbon, and the carbons of the propyl chain.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1690 cm⁻¹. Other characteristic peaks for C-H, C-N, and C-Br bonds will also be present.
-
3.2. Chromatographic and Thermal Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final compound. A suitable method with a C18 column and a mobile phase gradient of water and acetonitrile or methanol is recommended.
-
Melting Point Analysis: The melting point should be determined using a calibrated apparatus and reported as a range. A sharp melting point is indicative of high purity.
3.3. Characterization Workflow
Figure 2: Comprehensive characterization workflow.
Prospective Applications and Future Research Directions
The structural motifs present in 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one suggest a range of potential applications, primarily in the field of medicinal chemistry. The broader class of dihydropyridinones and pyridinones has been extensively investigated for various biological activities.[12][13][14][15]
4.1. Potential Pharmacological Activities
-
Anticancer Activity: Many pyridinone derivatives have demonstrated potent anticancer properties.[1][3] The title compound could be evaluated for its cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Effects: Dihydropyridinone derivatives have been reported to possess anti-inflammatory activity.[12][13]
-
Antimicrobial Properties: The pyridinone scaffold is present in numerous compounds with antibacterial and antifungal activities.[12][13][14]
-
Kinase Inhibition: Substituted pyridines are known to be effective kinase inhibitors, a crucial area in cancer therapy.[16]
4.2. A Versatile Synthetic Intermediate
The presence of the bromo substituent at the 5-position makes this molecule a valuable building block for further chemical modifications.[4] It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents and the generation of diverse chemical libraries for drug discovery screening.
4.3. Future Outlook
Figure 3: Potential research pathways.
Conclusion
While 5-bromo-4-methyl-1-propyl-1,2-dihydropyridin-2-one remains a largely uncharacterized molecule, its structural features, rooted in the well-established chemistry of dihydropyridinones, position it as a compound of significant interest. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential exploration in drug discovery and materials science. The proposed methodologies are grounded in established chemical principles and offer a clear path for researchers to embark on the investigation of this and other novel pyridinone derivatives. The true potential of this molecule awaits empirical validation, and it is our hope that this guide will serve as a catalyst for such endeavors.
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